![molecular formula C15H14N6O2 B12466358 2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide](/img/structure/B12466358.png)
2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is known for its significant role in the synthesis of various heterocyclic derivatives, such as pyrazole, pyrane, pyridine, and pyrole, which exhibit diverse biological activities .
Méthodes De Préparation
The synthesis of 2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide involves several steps. One common method includes the reaction of cyanoacetic acid hydrazide with 1,3-cyclohexanedione in glacial acetic acid solution at room temperature. The active methylene moiety and the β-functional nitrile moiety of the molecule facilitate addition reactions followed by cyclization or cycloaddition with electrophilic and nucleophilic reagents .
Analyse Des Réactions Chimiques
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The active methylene group and the nitrile function allow for substitution reactions with various nucleophiles and electrophiles.
Common reagents used in these reactions include glacial acetic acid, cyanoacetic acid hydrazide, and 1,3-cyclohexanedione. The major products formed from these reactions are heterocyclic compounds such as pyrazole, pyrane, pyridine, and pyrole derivatives .
Applications De Recherche Scientifique
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is used in the development of pharmaceutical formulations with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of herbicides and plant growth promoters
Mécanisme D'action
The mechanism of action of 2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazine component plays a crucial role in condensation reactions, forming benzo-fused N-heterocycles. These reactions are essential for the compound’s biological activities, including its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide is unique due to its versatile reactivity and the wide range of heterocyclic compounds it can produce. Similar compounds include:
Cyanoacetic acid hydrazide: A precursor for various heterocyclic compounds.
N-cyanoacetamides: Used in the synthesis of biologically active heterocyclic moieties.
Hydrazine derivatives: Known for their utility in organic synthesis and drug development.
These similar compounds share some reactivity and applications but differ in their specific structures and the types of heterocyclic compounds they can form.
Propriétés
Formule moléculaire |
C15H14N6O2 |
|---|---|
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide |
InChI |
InChI=1S/C15H14N6O2/c16-8-6-14(22)19-18-13-10-12(11-4-2-1-3-5-11)20-21(13)15(23)7-9-17/h1-5,13,18H,6-7,10H2,(H,19,22) |
Clé InChI |
LCESFHDRHGSYML-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CC#N)NNC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



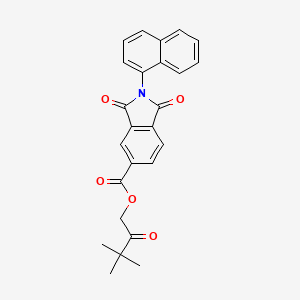
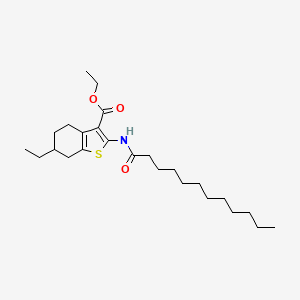
![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
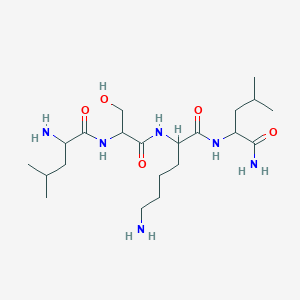
![(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
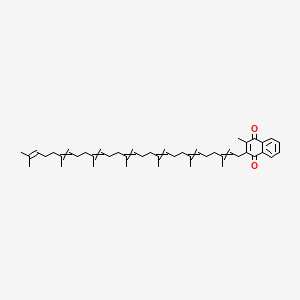
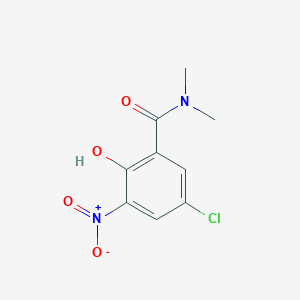
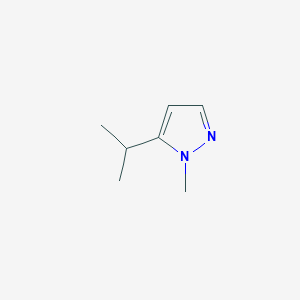
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)
![5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12466364.png)

